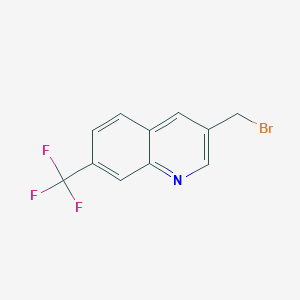
3-(Bromomethyl)-7-(trifluoromethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-7-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of a bromomethyl group at the 3-position and a trifluoromethyl group at the 7-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the bromomethylation of 7-(trifluoromethyl)quinoline using bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve large-scale bromomethylation reactions using continuous flow reactors to ensure efficient heat and mass transfer. The use of recyclable catalysts and green solvents is also emphasized to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azidoquinoline, thiocyanatoquinoline, and alkoxyquinoline derivatives.
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-7-(trifluoromethyl)quinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is employed in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-7-(trifluoromethyl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Chloromethyl)-7-(trifluoromethyl)quinoline
- 3-(Bromomethyl)-6-(trifluoromethyl)quinoline
- 3-(Bromomethyl)-7-(difluoromethyl)quinoline
Uniqueness
3-(Bromomethyl)-7-(trifluoromethyl)quinoline is unique due to the specific positioning of the bromomethyl and trifluoromethyl groups, which confer distinct electronic and steric properties. This unique structure allows for selective interactions with biological targets and specific reactivity in chemical transformations .
Propiedades
Fórmula molecular |
C11H7BrF3N |
|---|---|
Peso molecular |
290.08 g/mol |
Nombre IUPAC |
3-(bromomethyl)-7-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H7BrF3N/c12-5-7-3-8-1-2-9(11(13,14)15)4-10(8)16-6-7/h1-4,6H,5H2 |
Clave InChI |
DNUAXPWKYBSJTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=NC=C(C=C21)CBr)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridin-2-YL)carbamate](/img/structure/B11776724.png)
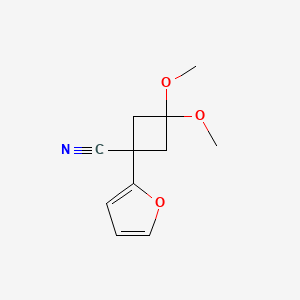
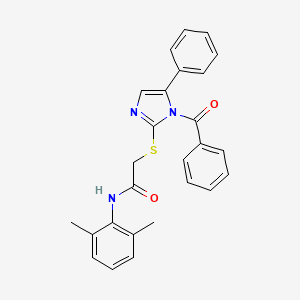
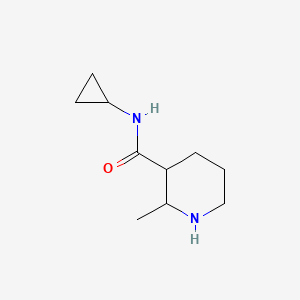
![Tert-butyl 9-amino-7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B11776745.png)
![2-((2-Chlorobenzylidene)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B11776746.png)
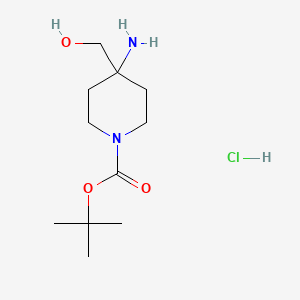
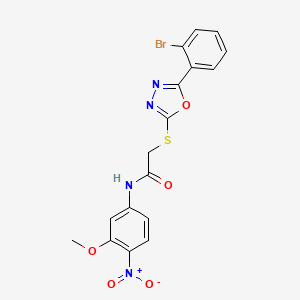
![2-(2,4-Dichloropyrido[2,3-D]pyrimidin-7-YL)phenol](/img/structure/B11776764.png)
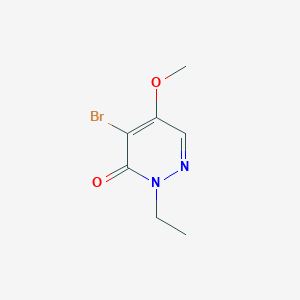
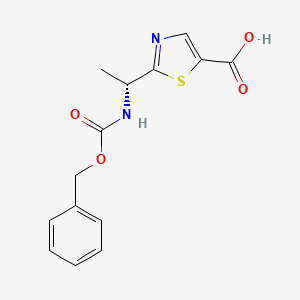

![4-(5,6-Dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B11776779.png)
![4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(7aH)-one](/img/structure/B11776784.png)
